molecular formula C8H3ClF4O2 B2918957 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride CAS No. 886501-08-2

4-Fluoro-3-(trifluoromethoxy)benzoyl chloride

Cat. No.: B2918957
CAS No.: 886501-08-2
M. Wt: 242.55
InChI Key: ASKQDNJBLSIOJP-UHFFFAOYSA-N
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Description

4-Fluoro-3-(trifluoromethoxy)benzoyl chloride is an organic compound with the molecular formula C8H3ClF4O2. It is a clear, colorless liquid that serves as an important intermediate in organic synthesis. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride typically involves the reaction of 4-fluoro-3-(trifluoromethoxy)benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the benzoic acid is converted to the corresponding acyl chloride .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, reacting with an amine would yield an amide, while coupling with an aryl boronic acid would produce a biaryl compound .

Scientific Research Applications

4-Fluoro-3-(trifluoromethoxy)benzoyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride is primarily based on its reactivity as an acyl chloride. It readily reacts with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or coupling partner used .

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

4-fluoro-3-(trifluoromethoxy)benzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O2/c9-7(14)4-1-2-5(10)6(3-4)15-8(11,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKQDNJBLSIOJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)OC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886501-08-2
Record name 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride
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